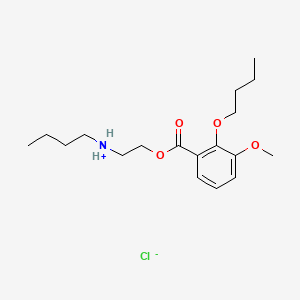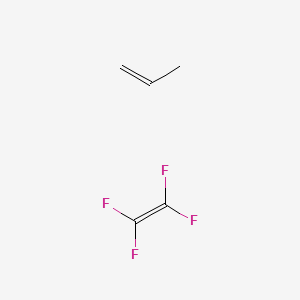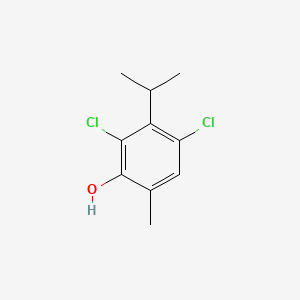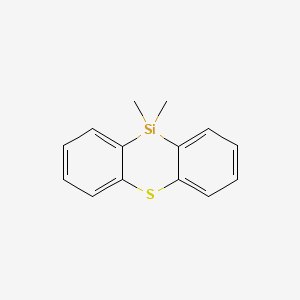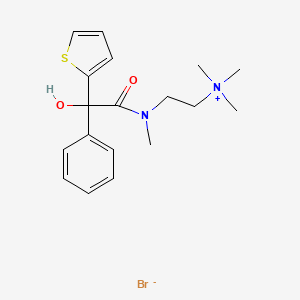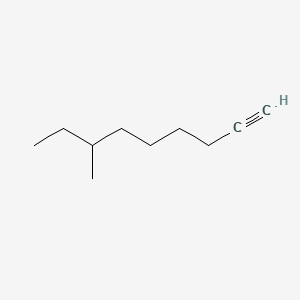
1-Nonyne, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonyne, 7-methyl- is an organic compound with the molecular formula C10H18 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nonyne, 7-methyl- can be synthesized through various organic reactions involving alkynes. One common method involves the alkylation of terminal alkynes . For instance, the reaction of 1-heptyne with methyl iodide in the presence of a strong base like sodium amide can yield 7-methyl-1-nonyne .
Industrial Production Methods: Industrial production of 1-Nonyne, 7-methyl- typically involves catalytic processes . These processes often use catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nonyne, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-Nonyne, 7-methyl- can yield alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Strong bases like sodium amide (NaNH2) are often employed.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
Applications De Recherche Scientifique
1-Nonyne, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: This compound is explored for its potential in drug development, especially in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Nonyne, 7-methyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition and oxidative cleavage .
Comparaison Avec Des Composés Similaires
- 1-Octyne (C8H14)
- 1-Decyne (C10H18)
- 1-Heptyne (C7H12)
Comparison: 1-Nonyne, 7-methyl- is unique due to the presence of a methyl group at the seventh carbon position, which influences its reactivity and physical properties. Compared to other alkynes like 1-Octyne and 1-Decyne, the methyl substitution provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
71566-65-9 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
7-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h1,10H,5-9H2,2-3H3 |
Clé InChI |
ILTCNNWNFZMWTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



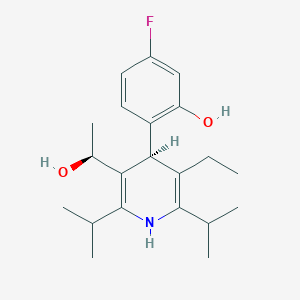
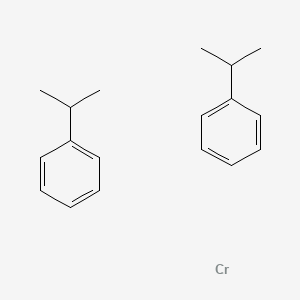
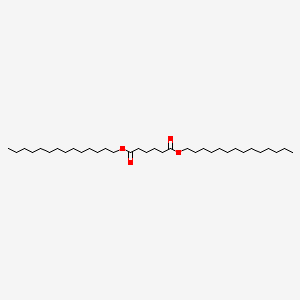
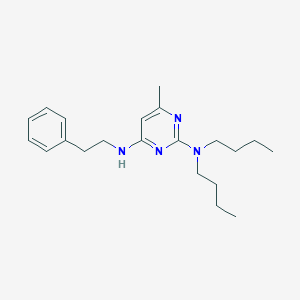
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
